molecular formula C20H25N7O B2997863 2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol CAS No. 946289-92-5

2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B2997863
CAS No.: 946289-92-5
M. Wt: 379.468
InChI Key: PRRUHFNKAQVUQX-UHFFFAOYSA-N
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Description

2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a complex organic compound that features a pteridine core, a piperazine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and high throughput, which are essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol apart is its unique combination of a pteridine core, a piperazine ring, and a dimethylphenyl group. This structure provides distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[4-(3,4-dimethylanilino)pteridin-2-yl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-14-3-4-16(13-15(14)2)23-19-17-18(22-6-5-21-17)24-20(25-19)27-9-7-26(8-10-27)11-12-28/h3-6,13,28H,7-12H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRUHFNKAQVUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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